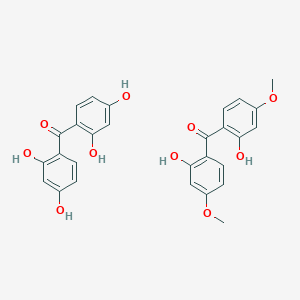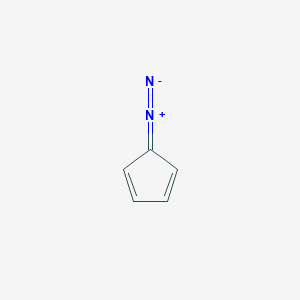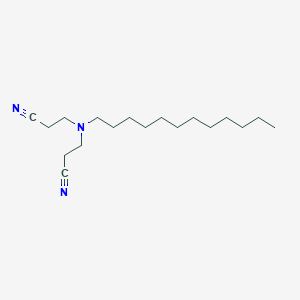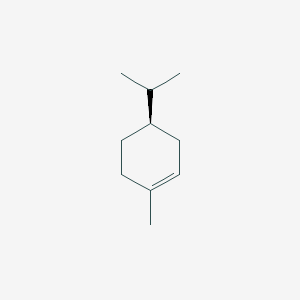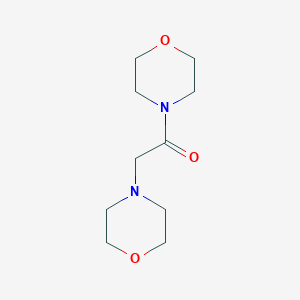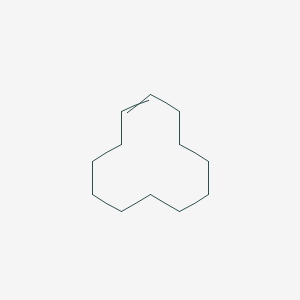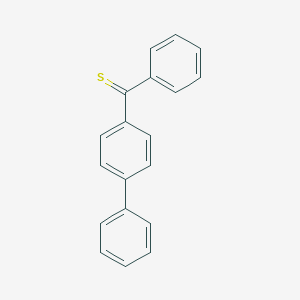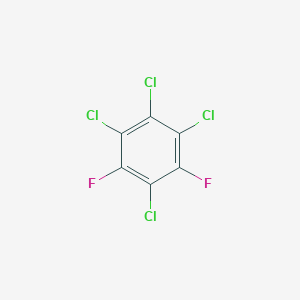
1,2,3,5-Tetrachloro-4,6-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrachloro-4,6-difluorobenzene (TCDFB) is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is a colorless solid that is sparingly soluble in water but soluble in organic solvents. TCDFB is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetrachloro-4,6-difluorobenzene is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. 1,2,3,5-Tetrachloro-4,6-difluorobenzene has been shown to disrupt the function of ion channels and receptors, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 1,2,3,5-Tetrachloro-4,6-difluorobenzene can have a range of biochemical and physiological effects on living organisms. Exposure to 1,2,3,5-Tetrachloro-4,6-difluorobenzene has been linked to liver damage, immune system dysfunction, and developmental abnormalities in animals. In humans, 1,2,3,5-Tetrachloro-4,6-difluorobenzene exposure has been associated with an increased risk of cancer and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,5-Tetrachloro-4,6-difluorobenzene has several advantages as a research tool, including its high purity and stability. However, it also has some limitations, such as its low solubility in water and potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers working with 1,2,3,5-Tetrachloro-4,6-difluorobenzene.
Orientations Futures
There are numerous potential future directions for research involving 1,2,3,5-Tetrachloro-4,6-difluorobenzene. One area of interest is the development of new synthetic methods for producing 1,2,3,5-Tetrachloro-4,6-difluorobenzene and related compounds. Another area of focus is the investigation of 1,2,3,5-Tetrachloro-4,6-difluorobenzene's potential as a catalyst for organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,3,5-Tetrachloro-4,6-difluorobenzene and its effects on living organisms.
Applications De Recherche Scientifique
1,2,3,5-Tetrachloro-4,6-difluorobenzene has been extensively studied for its potential applications in various fields of science. It is used as a precursor for the synthesis of other halogenated aromatic compounds, and it has been found to exhibit interesting properties as a catalyst in organic reactions. 1,2,3,5-Tetrachloro-4,6-difluorobenzene has also been investigated for its potential use as a flame retardant and as a material for the fabrication of electronic devices.
Propriétés
Numéro CAS |
1198-56-7 |
|---|---|
Nom du produit |
1,2,3,5-Tetrachloro-4,6-difluorobenzene |
Formule moléculaire |
C6Cl4F2 |
Poids moléculaire |
251.9 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4,6-difluorobenzene |
InChI |
InChI=1S/C6Cl4F2/c7-1-2(8)5(11)4(10)6(12)3(1)9 |
Clé InChI |
PVGPCHMQECZTIK-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




